molecular formula C16H17ClO3 B13950794 Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate CAS No. 1242316-94-4

Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate

Cat. No.: B13950794
CAS No.: 1242316-94-4
M. Wt: 292.75 g/mol
InChI Key: VTGAUQAYUUCZPX-UHFFFAOYSA-N
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Description

Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloro-substituted dihydronaphthalene ring, a hydroxy group, and an acrylate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene.

    Hydroxylation: The chloro-substituted dihydronaphthalene undergoes hydroxylation to introduce the hydroxy group.

    Acrylation: The hydroxylated intermediate is then reacted with ethyl acrylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The chloro group can be reduced to form a dihydronaphthalene derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of dihydronaphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((1-bromo-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 2-((1-fluoro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with a fluoro group instead of a chloro group.

    Ethyl 2-((1-iodo-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate: Similar structure but with an iodo group instead of a chloro group.

Uniqueness

Ethyl 2-((1-chloro-3,4-dihydronaphthalen-2-yl) (hydroxy)methyl)acrylate is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The combination of the chloro group, hydroxy group, and acrylate ester moiety provides a versatile platform for further chemical modifications and applications.

Properties

CAS No.

1242316-94-4

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate

InChI

InChI=1S/C16H17ClO3/c1-3-20-16(19)10(2)15(18)13-9-8-11-6-4-5-7-12(11)14(13)17/h4-7,15,18H,2-3,8-9H2,1H3

InChI Key

VTGAUQAYUUCZPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O

Origin of Product

United States

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